spectroscopic data (NMR, IR, Mass Spec) of quinolin-8-amine derivatives
spectroscopic data (NMR, IR, Mass Spec) of quinolin-8-amine derivatives
An In-depth Technical Guide to the Spectroscopic Characterization of Quinolin-8-amine Derivatives
Introduction: The Quinolin-8-amine Scaffold in Modern Science
Quinolin-8-amine, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are renowned for a wide spectrum of biological activities, including antimalarial (e.g., Primaquine, Tafenoquine), antimicrobial, and anticancer properties.[1][2] The unique chelating ability of the 8-aminoquinoline core also makes it a valuable component in the design of sensors and functional materials.[3][4]
Accurate and unambiguous structural characterization is paramount to understanding the structure-activity relationships (SAR) that govern the function of these molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structures of quinolin-8-amine derivatives. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms.[5][6] For quinolin-8-amine derivatives, both ¹H and ¹³C NMR are indispensable for confirming the core structure and determining the position of substituents.
Expertise & Experience: Interpreting the Spectra
The electronic nature of the quinoline ring—a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring—creates a distinct and predictable pattern of signals. The position of the amino group at C8 introduces further electronic effects that modulate the chemical shifts of nearby nuclei.
¹H NMR Analysis: The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum is of primary diagnostic value.
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Pyridine Ring Protons (H2, H3, H4): The H2 proton, adjacent to the nitrogen, is the most deshielded due to the inductive effect and anisotropy of the nitrogen atom, often appearing as a doublet of doublets around δ 8.7-8.9 ppm. The H4 proton is also significantly downfield, while H3 resides at a more shielded position.
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Benzene Ring Protons (H5, H6, H7): These protons are influenced by the C8-amino group. The H7 proton, ortho to the amino group, is typically the most shielded of the ring protons due to the electron-donating nature of the NH₂, appearing upfield.
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Amine Protons (-NH₂): The protons of the primary amino group typically appear as a broad singlet.[7] Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A key validation step is the addition of a few drops of deuterium oxide (D₂O) to the NMR tube; the -NH₂ signal will disappear due to the exchange of protons for deuterium, confirming its identity.[7]
¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon framework.
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Carbons Bearing Nitrogen: The carbons directly bonded to nitrogen (C8a and C2) are significantly influenced by its electronegativity. C8, bearing the amino group, is typically found around δ 140-150 ppm.
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Substituent Effects: The chemical shifts of the quinoline carbons are sensitive to the electronic properties of any attached substituents. Electron-donating groups will shield nearby carbons (shift to lower ppm), while electron-withdrawing groups will deshield them (shift to higher ppm).
Data Presentation: Spectroscopic Data for Quinolin-8-amine
The following table summarizes typical NMR data for the parent quinolin-8-amine molecule. Note that values can vary slightly depending on the solvent used.[6]
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
| Proton | δ (ppm) | Carbon | δ (ppm) |
| H2 | ~8.80 | C2 | ~148.1 |
| H3 | ~7.35 | C3 | ~121.5 |
| H4 | ~8.05 | C4 | ~136.0 |
| H5 | ~7.30 | C4a | ~128.9 |
| H6 | ~7.00 | C5 | ~121.8 |
| H7 | ~6.80 | C6 | ~114.5 |
| NH₂ | ~4.5 (broad) | C7 | ~109.8 |
| C8 | ~144.0 | ||
| C8a | ~138.2 |
Visualization: Substituent Effects on ¹H Chemical Shifts
Caption: Effect of substituents at C6 on adjacent proton chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the quinolin-8-amine derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[8]
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.[6]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition Setup:
-
Load standard acquisition parameters for ¹H and ¹³C experiments.
-
Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum. A sufficient number of scans (typically 8-16) are collected to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans is required (often several hundred to thousands).
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H signals.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).
Expertise & Experience: Decoding the Vibrational Signature
For quinolin-8-amine derivatives, the IR spectrum provides clear, diagnostic evidence for the core functional groups.
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N-H Vibrations: The primary amine group is the most prominent feature. It displays two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric N-H stretching modes, respectively. The presence of two peaks is a hallmark of a primary (-NH₂) amine.
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C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹.
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Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the quinoline ring system give rise to several sharp absorptions in the 1450-1620 cm⁻¹ region.[10] The exact positions and intensities of these peaks can be subtly altered by the substitution pattern.
-
C-N Vibrations: The aromatic C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range.
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Out-of-Plane Bending: The "fingerprint region" (below 1000 cm⁻¹) contains C-H out-of-plane bending vibrations, which can provide clues about the substitution pattern on the aromatic rings.
Data Presentation: Characteristic IR Absorptions for Quinolin-8-amine
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Appearance |
| N-H Asymmetric Stretch | ~3430 | Medium, Sharp |
| N-H Symmetric Stretch | ~3350 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic C=C / C=N Stretch | 1450 - 1620 | Medium to Strong, Sharp |
| C-N Stretch | 1250 - 1350 | Medium |
Data compiled from various sources, including the NIST Chemistry WebBook.[11]
Visualization: IR Analysis Workflow
Caption: A streamlined workflow for FT-IR spectral analysis.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid quinolin-8-amine derivative directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Initiate the scan. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed. Identify the key absorption bands and correlate them with known functional group frequencies.[12]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through high-resolution instruments, the molecular formula. The fragmentation pattern observed offers valuable clues about the molecule's structure.
Expertise & Experience: Interpreting Fragmentation
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The Nitrogen Rule: A fundamental principle in MS states that a compound with an odd number of nitrogen atoms will have a molecular ion (M⁺˙) with an odd nominal mass.[7][13] Quinolin-8-amine (C₉H₈N₂) has an even number of nitrogens, so its molecular ion should have an even mass (144.18 g/mol ). However, many derivatives are synthesized by adding side chains that themselves contain an odd number of nitrogens, making this a critical first check. For the parent quinolin-8-amine, the molecular weight is 144.177 g/mol .
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Molecular Ion (M⁺˙): The quinoline ring is a stable aromatic system, so derivatives typically show a prominent molecular ion peak, which is essential for determining the molecular weight.
-
Fragmentation Patterns: While the aromatic core is robust, characteristic fragmentation can occur.
-
Loss of HCN: A common fragmentation pathway for quinolines and other nitrogen heterocycles is the loss of a neutral hydrogen cyanide (HCN) molecule (27 u), leading to a fragment at [M-27]⁺.[14]
-
Alpha-Cleavage: For derivatives with alkyl chains attached to the amine nitrogen, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway, leading to a resonance-stabilized iminium cation.[7][15] This is highly diagnostic for the nature of the N-substituent.
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Data Presentation: Key Mass Fragments for Quinolin-8-amine
| Ion | m/z (Nominal) | Identity |
| [M]⁺˙ | 144 | Molecular Ion |
| [M-H]⁺ | 143 | Loss of a hydrogen radical |
| [M-HCN]⁺˙ | 117 | Loss of neutral HCN |
Visualization: Plausible Fragmentation of Quinolin-8-amine
Caption: Common fragmentation pathways for the molecular ion of quinolin-8-amine.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote ionization).
-
LC Separation: Inject the sample into an HPLC system. A reversed-phase column (e.g., C18) is commonly used to separate the analyte from impurities before it enters the mass spectrometer.
-
Ionization: The eluent from the LC flows into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common choice for polar molecules like quinolin-8-amine derivatives, typically operating in positive ion mode ([M+H]⁺).[16]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Tandem MS (MS/MS): For further structural confirmation, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[14]
Conclusion
The structural elucidation of quinolin-8-amine derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. NMR provides the definitive map of the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers fragmentation clues. Together, these techniques form a self-validating system, providing the high-confidence data required for publication, patent applications, and advancing drug discovery and materials science programs.
References
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Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]
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Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. Available at: [Link]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]
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Ghamdi, A. M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3582. Available at: [Link]
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Jadach, B., & Modzelewska, A. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(21), 7228. Available at: [Link]
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Journal of Organic Chemistry. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Available at: [Link]
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Sharma, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(4), 3855–3868. Available at: [Link]
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SpectraBase. (n.d.). Quinoline. Available at: [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
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University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1663, 462771. Available at: [Link]
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Ye, Y., et al. (2020). Investigating the fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 819. Available at: [Link]
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